![molecular formula C17H19N3O2 B2462435 1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1706014-37-0](/img/structure/B2462435.png)
1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which includes 1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine, has been a subject of recent developments . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Fungicidal Activity
The compound has been used in the design and synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . These derivatives were designed using pyrimidifen as a template according to the bioisosterism .
Pesticide Resistance
Pyrimidinamine derivatives, which can be synthesized using this compound, are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . This makes them a potential solution to the increasing evolution of pesticide resistance .
Synthesis of N-(Pyridin-2-yl)imidates
The compound can be used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines . This process involves the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
Antiproliferative Activities
The compound has been used in the synthesis of derivatives that have shown significant antiproliferative activities against the MCF7 and PC3 cell lines .
Synthesis of N-heterocycles
The compound can be used in the synthesis of N-heterocycles such as imidazolines, (benz)imidazoles, (benz)oxazoles, oxazolines, thiazolines, and azines . These N-heterocycles have several applications in structure functionalization and the synthesis of heterocyclic molecules .
Synthesis of Pyrimidinamines
The compound can be used in the synthesis of pyrimidinamines, which have been a hot topic in the pesticide field for many years because of their excellent biological activity .
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-19-9-11-20(12-10-19)17(21)14-5-4-6-15(13-14)22-16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXCRELUHKGYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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